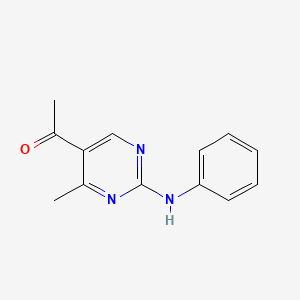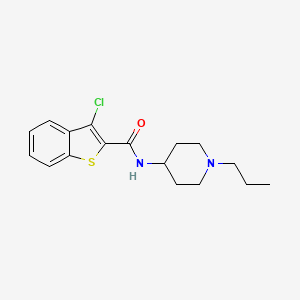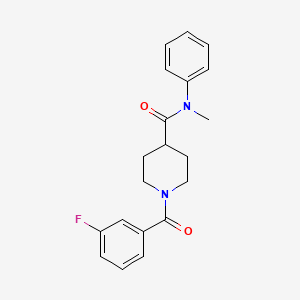![molecular formula C18H17BrN4O2 B4628473 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628473.png)
3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar in structure to the one , often involves regiospecific reactions that can be complex to navigate. For example, the synthesis of related compounds demonstrated the need for precise conditions to achieve the desired regioisomer, with X-ray crystallography being pivotal for unambiguous structure confirmation (Kumarasinghe, Hruby, & Nichol, 2009). Such processes underline the intricate nature of synthesizing complex pyrazole derivatives.
Molecular Structure Analysis
The structure of pyrazole-based compounds is often elucidated using advanced techniques like X-ray crystallography, as it provides definitive information on molecular geometry and atomic arrangement. For instance, studies have revealed how conformational differences between components of the molecule can lead to unique structural manifestations (Kumarasinghe, Hruby, & Nichol, 2009). This level of analysis is crucial for understanding the physical and chemical behavior of the compound.
Chemical Reactions and Properties
Pyrazole derivatives participate in a variety of chemical reactions, reflecting their reactive nature and potential for functional group modifications. For example, electrochemical multicomponent transformations can yield novel compounds with promising applications, highlighting the versatility of pyrazole structures in synthetic chemistry (Ryzhkova, Ryzhkov, & Elinson, 2020).
Scientific Research Applications
Chemical Structure Analysis and Synthesis
Research has highlighted the complex structural and synthesis aspects of compounds similar to 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one. Kumarasinghe et al. (2009) detailed the synthesis of related pyrazolyl compounds, underscoring the challenges in identifying regioisomers and the role of X-ray crystallography in structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Architecture and Interactions
Trilleras et al. (2005) explored the hydrogen-bonded chains in compounds similar to the subject molecule, providing insight into molecular interactions and crystal packing, which is crucial for understanding the chemical behavior of such compounds (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Potential Biomedical Applications
The potential biomedical applications of similar compounds have been a subject of interest. Ryzhkova et al. (2020) studied a compound related to 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one, revealing its promise in treating inflammatory diseases through docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Material Properties and Spectroscopy
Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, illustrating the extraction and identification of similar complex organic compounds. This research provides a foundation for understanding the material properties and spectroscopic features of such compounds (Zhao et al., 2004).
Advanced Synthesis Techniques
Ikemoto et al. (2005) developed a practical synthesis method for a CCR5 antagonist, showcasing advanced synthetic techniques that could be applicable to the synthesis of similar compounds. This highlights the importance of innovative synthesis methods in the development of new chemical entities (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
properties
IUPAC Name |
(E)-3-[3-[(4-bromopyrazol-1-yl)methyl]-4-methoxyphenyl]-1-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c1-22-10-15(8-20-22)17(24)5-3-13-4-6-18(25-2)14(7-13)11-23-12-16(19)9-21-23/h3-10,12H,11H2,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIAAWMQDMQZNO-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C=CC2=CC(=C(C=C2)OC)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)/C=C/C2=CC(=C(C=C2)OC)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-ethylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628391.png)

![isopropyl 4-(aminocarbonyl)-3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B4628403.png)
![N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4628405.png)
![N-{1-[1-(2-amino-2-oxoethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B4628408.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4628436.png)
![N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4628449.png)
![3-methoxy-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B4628462.png)
![{2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4628468.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4628481.png)

![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)pentanamide](/img/structure/B4628496.png)
![5-(2-furyl)-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4628500.png)